molecular formula C19H14BrN3OS2 B2466056 N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 921519-76-8

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2466056
CAS No.: 921519-76-8
M. Wt: 444.37
InChI Key: NMPIFHHXNSYISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a benzothiazole-derived acetamide compound featuring a bromine substituent at the 6-position of the benzothiazole core, a pyridin-2-ylmethyl group, and a thiophen-2-yl moiety attached to the acetamide backbone. This structure combines heterocyclic aromatic systems (benzothiazole, pyridine, and thiophene), which are known to enhance binding affinity to biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3OS2/c20-13-6-7-16-17(10-13)26-19(22-16)23(12-14-4-1-2-8-21-14)18(24)11-15-5-3-9-25-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPIFHHXNSYISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C15_{15}H12_{12}BrN3_{3}OS. The presence of bromine, nitrogen, and sulfur atoms in its structure suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the benzothiazole core.
  • Introduction of the pyridine and thiophene moieties through appropriate coupling reactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound exhibited significant inhibition of cancer cell lines such as A431, A549, and H1299. The lead compound demonstrated apoptosis-promoting effects and induced cell cycle arrest at concentrations ranging from 1 to 4 μM .

2. Urease Inhibition

Urease inhibition is another notable biological activity associated with this compound. In a comparative study, N-(6-bromobenzo[d]thiazol-2-yl)acetamide showed a percentage inhibition of urease activity at varying concentrations:

Concentration (μg/mL)Percentage Inhibition (%)IC50 (μg/mL)
2539 ± 0.00130.5
5089 ± 0.009-

This indicates that the compound may serve as a potent urease inhibitor, which is significant for conditions like urinary tract infections .

3. Nitric Oxide Scavenging

The compound also demonstrated nitric oxide scavenging abilities, with significant percentages of activity observed at higher concentrations:

Concentration (μg/mL)Percentage NO Scavenging (%)IC50 (μg/mL)
5054 ± 0.00246.5
10092 ± 0.002-

This property could be beneficial in therapeutic applications where oxidative stress is a concern .

4. Antioxidant Activity

The antioxidant properties of benzothiazole derivatives have been widely studied, suggesting that this compound may exhibit similar activities, potentially contributing to its overall pharmacological profile.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities of benzothiazole derivatives:

  • Antitumor Activity : A recent investigation synthesized several benzothiazole compounds and assessed their effects on tumor cell lines, revealing significant anticancer properties linked to structural features .
  • Urease Inhibition Studies : Research focused on the structure-activity relationship (SAR) indicated that electron-donating groups enhance urease inhibition, supporting the design of more potent derivatives .
  • Nitric Oxide Scavenging : Studies have shown that certain benzothiazole compounds possess significant NO scavenging activity, which is critical in mitigating oxidative damage in various pathological conditions .

Comparison with Similar Compounds

Bromine vs. Nitro Substituents

  • Nitro : Electron-withdrawing groups like nitro improve binding to enzymes (e.g., VEGFR-2 IC₅₀ = 0.87 µM in compound 6d) but may elevate cytotoxicity .

Thiophene vs. Aryl/Phenyl Groups

  • Thiophene : The sulfur atom in thiophene contributes to π-π stacking and hydrogen bonding, similar to aryl groups in urease inhibitors (e.g., IC₅₀ = 8.2 µM for p-tolyl analog) .
  • Pyridinylmethyl : Introduces basicity and hydrogen-bonding capacity, akin to benzyl groups in antitubercular compounds (e.g., MIC = 0.82 µM for 5k) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) HPLC Purity (%) LogP (Calculated)
N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4l) 248.3 93.5 3.8
N-(6-Bromobenzo[d]thiazol-2-yl)acetamide (2) Not reported Not reported ~4.2 (estimated)
Target Compound Not reported Not reported ~5.1 (predicted)*

*Predicted LogP based on bromine (+0.9) and thiophene (+0.2) contributions.

  • The bromine atom in the target compound increases LogP compared to fluoro or nitro analogs, suggesting improved lipid solubility but higher hemolytic risk .

Molecular Docking and Binding Modes

  • Urease Inhibition : Aryl-acetamides bind via H-bonds with Ala440 and Asp494 in urease, a mechanism likely conserved in the target compound due to its acetamide group .
  • VEGFR-2 Inhibition : Thiadiazole-thio analogs interact with Lys868 and Glu885; the thiophene in the target compound may mimic these interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.